(5-Bromo-2-iodopyridin-3-yl)methanol
Description
(5-Bromo-2-iodopyridin-3-yl)methanol (C₇H₅BrINO, MW: 341.93 g/mol) is a halogenated pyridine derivative featuring bromine and iodine substituents at the 5- and 2-positions, respectively, and a hydroxymethyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in cross-coupling reactions due to its dual halogen functionality. Its tert-butyl carbonate (C₁₀H₁₁BrINO₃) and acetate (C₇H₅BrINO₂) derivatives are commercially available, with prices ranging from $240–$4800 depending on quantity.
Properties
Molecular Formula |
C6H5BrINO |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
(5-bromo-2-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |
InChI Key |
VUILEMNQNZMGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
Key Observations :
- Halogen Effects: The iodine substituent in this compound enhances electrophilicity compared to chlorine analogs, facilitating nucleophilic aromatic substitution (SNAr) reactions.
- Steric and Electronic Profiles: Dual halogens (Br and I) increase steric bulk and polarizability, improving reactivity in Pd-catalyzed cross-couplings relative to mono-halogenated compounds like (5-Iodopyridin-3-yl)methanol.
Ether- and Ester-Functionalized Derivatives
Table 2: Functional Group Impact on Properties
Key Observations :
- Ester vs. Ether Stability : The tert-butyl carbonate derivative offers improved stability over the parent alcohol, making it preferable for storage and handling.
Complex Heterocyclic Analogs
Table 3: Heterocyclic Derivatives Comparison
Preparation Methods
Ester Synthesis and Reduction Pathway
A widely employed method involves the reduction of a pre-functionalized pyridine carboxylate ester. The synthesis begins with methyl 5-bromo-2-iodopyridine-3-carboxylate , which is subsequently reduced to the primary alcohol.
Procedure:
-
Esterification: Pyridine-3-carboxylic acid is esterified using methanol and catalytic sulfuric acid, yielding methyl pyridine-3-carboxylate.
-
Halogenation:
-
Bromination: The ester undergoes electrophilic bromination at position 5, directed by the electron-withdrawing ester group (meta-directing effect).
-
Iodination: Iodine is introduced at position 2 via a Finkelstein reaction, replacing a transient chloride intermediate with iodide under nucleophilic conditions.
-
-
Reduction: The ester group is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature to yield the primary alcohol.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 40°C | 78 |
| Iodination | NaI, CuI, DMF, 100°C | 65 |
| Reduction | NaBH₄, THF, 0°C → RT | 85 |
This method achieves high regioselectivity but requires stringent control over halogenation sequences to avoid byproducts.
Directed Metallation and Functionalization
Ortho-Directed Iodination
The hydroxymethyl group is introduced via directed ortho-metallation, leveraging the pyridine ring’s inherent reactivity.
Procedure:
-
Lithiation: 5-Bromo-2-iodopyridine is treated with lithium diisopropylamide (LDA) at -78°C, generating a lithiated intermediate at position 3.
-
Formylation: Quenching the intermediate with dimethylformamide (DMF) introduces a formyl group, yielding 5-bromo-2-iodopyridine-3-carbaldehyde.
-
Reduction: The aldehyde is reduced to the primary alcohol using NaBH₄ in methanol.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, -78°C | 70 |
| Formylation | DMF, -78°C → RT | 60 |
| Reduction | NaBH₄, MeOH, 0°C | 90 |
This route avoids competing halogenation steps but demands cryogenic conditions for lithiation.
Sequential Halogenation and Hydroxymethylation
Halogen Dance Strategy
A halogen dance reaction repositions bromine and iodine atoms to achieve the desired substitution pattern before introducing the hydroxymethyl group.
Procedure:
-
Initial Halogenation: 3-Hydroxymethylpyridine is brominated at position 5 using N-bromosuccinimide (NBS) under radical initiation.
-
Iodine Repositioning: A halogen dance reaction mediated by LDA redistributes iodine to position 2.
-
Protection/Deprotection: The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during halogenation and subsequently deprotected using tetrabutylammonium fluoride (TBAF).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75 |
| Halogen Dance | LDA, THF, -40°C | 55 |
| Deprotection | TBAF, THF, RT | 95 |
This method is advantageous for late-stage functionalization but suffers from moderate yields due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A convergent synthesis employs cross-coupling to assemble the pyridine core with pre-functionalized fragments.
Procedure:
-
Boronic Acid Preparation: 3-(Hydroxymethyl)pyridine-5-boronic acid is synthesized via Miyaura borylation of 5-bromo-3-(hydroxymethyl)pyridine.
-
Coupling: The boronic acid reacts with 2-iodopyridine under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Borylation | Bis(pinacolato)diboron, PdCl₂ | 80 |
| Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 70 |
This modular approach facilitates scalability but requires access to specialized boronic acid precursors.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Ester Reduction | High regioselectivity, straightforward | Multi-step halogenation | 65–85 |
| Directed Metallation | Avoids competing halogenation | Cryogenic conditions, sensitive intermediates | 60–90 |
| Halogen Dance | Late-stage functionalization flexibility | Moderate yields, side reactions | 55–75 |
| Cross-Coupling | Modular, scalable | Requires boronic acid precursors | 70–80 |
Q & A
Basic: What are the common synthetic routes for (5-Bromo-2-iodopyridin-3-yl)methanol?
Answer:
The synthesis typically involves halogenation and coupling reactions. A standard approach includes:
Bromination : Use of brominating agents like N-bromosuccinimide (NBS) to introduce bromine at the 5-position of pyridine derivatives.
Iodination : Substitution or halogen exchange reactions to introduce iodine at the 2-position, often under palladium catalysis (e.g., Pd/C) .
Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or reduction of ester intermediates (e.g., acetate or tert-butyl carbonate derivatives) .
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Solvent choice (e.g., DMF for Pd-catalyzed reactions) and temperature control are critical to minimize side reactions like dehalogenation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of halogenated pyridine derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂, Pd/C) for coupling efficiency. Pd/C is preferred for heterogeneous catalysis due to recyclability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine substitution reactivity but may require inert atmospheres to prevent oxidation .
- Halogen Order : Sequential bromination followed by iodination avoids steric hindrance and ensures regioselectivity .
- Temperature Gradients : Lower temperatures (0–25°C) reduce byproducts in sensitive steps like hydroxymethylation .
Data-Driven Example : Comparative studies show that Pd/C at 80°C in DMF achieves >80% yield for iodine substitution, whereas lower temperatures (<60°C) result in incomplete conversion .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the pyridine backbone and substituent positions (e.g., δ ~4.5 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 328.87 for C₆H₅BrINO) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving halogen bonding patterns and torsional angles . Tools like ORTEP-III visualize 3D molecular geometry .
Note : Crystallization in ethanol/water mixtures often produces diffraction-quality crystals .
Advanced: How can structural ambiguities in halogenated pyridines be resolved using advanced crystallographic techniques?
Answer:
- Twinned Data Refinement : SHELXL’s TWIN command handles twinned crystals, common in halogen-rich compounds due to dense packing .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···I contacts) to explain lattice stability .
- High-Resolution Synchrotron Data : Resolves disorder in heavy atoms (e.g., iodine), which may occupy multiple positions .
Case Study : For a related bromo-iodo compound, SHELXD’s dual-space recycling improved phase determination, reducing R₁ from 0.15 to 0.08 .
Basic: What biological activities are associated with this compound?
Answer:
- Antimicrobial Screening : Demonstrated activity against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity .
- Anticancer Potential : In vitro assays show IC₅₀ values <10 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .
- Enzyme Inhibition : Acts as a kinase inhibitor scaffold due to halogen-enhanced binding to ATP pockets .
Methodology : Standard protocols include MIC assays for antimicrobial activity and MTT assays for cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of halogenated pyridine derivatives for therapeutic applications?
Answer:
- Halogen Substitution : Bromine’s polarizability increases van der Waals interactions vs. chlorine, improving target affinity. Iodine’s larger size enhances hydrophobic binding but may reduce solubility .
- Hydroxyl Group Modification : Esterification (e.g., acetate derivatives) improves membrane permeability, while free -OH enhances hydrogen bonding in active sites .
- Comparative Assays : Parallel testing of bromo, iodo, and chloro analogs identifies optimal substituents for specific targets (e.g., bromine for kinase inhibition) .
Example : A bromo-iodo derivative showed 5× higher binding to EGFR kinase vs. chloro analogs, attributed to enhanced halogen bonding .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with halogens .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI during reactions) .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., Na₂S₂O₃ for iodine) .
Advanced: How can researchers analyze contradictory data in synthetic or biological studies of halogenated pyridines?
Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., trace moisture affecting Pd catalysts) .
- Statistical Validation : Use ANOVA to compare biological replicates and identify outliers .
- Mechanistic Reassessment : Conflicting SAR data may indicate off-target effects, necessitating proteomic profiling .
Case Example : Discrepancies in anticancer activity were resolved by controlling cell culture conditions (e.g., hypoxia-induced metabolic shifts) .
Advanced: What mechanistic insights explain the reactivity of the hydroxymethyl group in substitution reactions?
Answer:
- Nucleophilic Displacement : The -CH₂OH group undergoes SN2 reactions with alkyl halides, forming ethers. Steric hindrance from adjacent halogens slows kinetics .
- Oxidation Pathways : MnO₂ oxidizes -CH₂OH to aldehydes, useful in cross-coupling reactions .
- Protection Strategies : Silylation (e.g., TMSCl) protects the hydroxyl group during iodination steps .
Kinetic Data : Second-order rate constants for SN2 reactions with methyl iodide are ~0.05 M⁻¹s⁻¹ in DMF at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
